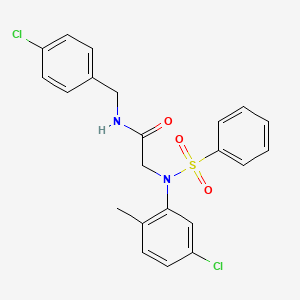![molecular formula C21H24N2O3S B5032924 butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5032924.png)
butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as BDCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. Inflammation has been found to be reduced by inhibiting the production of pro-inflammatory cytokines. In insects, this compound has been found to inhibit the activity of certain enzymes, leading to death.
Vorteile Und Einschränkungen Für Laborexperimente
Butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for further research in these fields. However, the limitations of this compound include its toxicity to humans and animals. It has also been found to have a short half-life, which may limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate. In the field of medicine, further studies are needed to determine the effectiveness of this compound as an anticancer and anti-inflammatory agent. Studies are also needed to determine the toxicity and pharmacokinetics of this compound in humans and animals. In the field of agriculture, further studies are needed to determine the effectiveness of this compound as a pesticide and herbicide. Studies are also needed to determine the environmental impact of this compound on non-target organisms.
Synthesemethoden
The synthesis of butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzoyl isothiocyanate in the presence of butanol and triethylamine. The resulting product is then purified using column chromatography. The yield of the synthesis method is reported to be around 70%.
Wissenschaftliche Forschungsanwendungen
Butyl 4-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)benzoate has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has been found to have insecticidal properties against various pests, including mosquitoes, cockroaches, and termites. This compound has also been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the activity of certain enzymes.
Eigenschaften
IUPAC Name |
butyl 4-[(3,4-dimethylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-4-5-12-26-20(25)16-8-10-18(11-9-16)22-21(27)23-19(24)17-7-6-14(2)15(3)13-17/h6-11,13H,4-5,12H2,1-3H3,(H2,22,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDDGFHCXPQRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5032846.png)
![3-{[1-methyl-5-(1-pyrrolidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5032848.png)

![2-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5032881.png)

![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
![4,4,5,5,5-pentafluoropentyl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B5032904.png)
![3-[4-(4-morpholinylcarbonyl)-3-(2-thienyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5032910.png)


![2,2'-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)imino]diethanol](/img/structure/B5032930.png)
![(4-methoxyphenyl)[1-[(4-methoxyphenyl)amino]-2,2-bis(propylsulfonyl)vinyl]amine](/img/structure/B5032931.png)
![1-[6-(2-naphthyloxy)hexyl]pyrrolidine](/img/structure/B5032939.png)
